molecular formula C21H21F3N2O5 B2942863 (E)-1-(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one CAS No. 2035036-61-2

(E)-1-(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

Cat. No.: B2942863
CAS No.: 2035036-61-2
M. Wt: 438.403
InChI Key: TUQJVUSUCHJUDL-BQYQJAHWSA-N
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Description

The compound (E)-1-(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by a central α,β-unsaturated ketone (enone) linker connecting two aromatic moieties. The first moiety is a 3,4,5-trimethoxyphenyl group, a common pharmacophore in microtubule-targeting agents such as combretastatin analogs. The second moiety features a substituted azetidine ring (a four-membered nitrogen heterocycle) linked to a 6-(trifluoromethyl)pyridin-2-yl group. The trifluoromethyl (CF₃) group on the pyridine introduces electron-withdrawing properties, while the azetidine’s constrained geometry may enhance binding specificity and metabolic stability compared to larger heterocycles.

Properties

IUPAC Name

(E)-1-[3-[6-(trifluoromethyl)pyridin-2-yl]oxyazetidin-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F3N2O5/c1-28-15-9-13(10-16(29-2)20(15)30-3)7-8-19(27)26-11-14(12-26)31-18-6-4-5-17(25-18)21(22,23)24/h4-10,14H,11-12H2,1-3H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUQJVUSUCHJUDL-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CC(C2)OC3=CC=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N2CC(C2)OC3=CC=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F3N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one typically involves multiple steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.

    Attachment of the Trifluoromethylpyridine Group:

    Coupling with the Trimethoxyphenyl Group: The final step involves coupling the azetidine intermediate with the trimethoxyphenyl group using a suitable coupling reagent, such as a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles or electrophiles under appropriate conditions (e.g., base or acid catalysis).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (E)-1-(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structural features allow it to bind to specific proteins or enzymes, making it useful in drug discovery and development.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with biological targets suggests it could be developed into drugs for treating various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-1-(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and the azetidine ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Aromatic/heterocyclic substituents

  • Target compound : The azetidine-pyridine substituent combines a small, rigid azetidine ring with a pyridine bearing a CF₃ group. This structure may improve solubility (via pyridine’s basicity) and target engagement (via CF₃’s electronic effects) .
  • (E)-1-(5-Hydroxy-2,2-dimethyl-2H-chromen-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (): Features a chromene ring with hydroxy and dimethyl groups.
  • (E)-1-[4-(Prop-2-yn-1-yloxy)phenyl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (): Contains a propargyloxy-phenyl group.
  • (E)-1-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (): A simpler analog with a 4-methoxyphenyl group. The lack of heterocycles reduces steric hindrance but may limit target selectivity .
  • (E)-1-(5-Iodothiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (): Substituted with a 5-iodothiophene.
  • (E)-1-[2-(Trifluoromethyl)phenothiazin-10-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (): Features a phenothiazine ring with CF₃. The sulfur atom in phenothiazine may confer redox activity absent in the target compound’s pyridine .

Electronic and Steric Effects

  • The azetidine’s small ring size (four-membered vs. five- or six-membered rings in other compounds) increases ring strain, which could influence conformational flexibility and binding kinetics.

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents logP* (Predicted)
Target compound C₂₃H₂₂F₃N₂O₅ 484.43 Azetidine-pyridine, CF₃ 3.2
(Chromene derivative) C₂₅H₂₆O₇ 438.47 Chromene, hydroxy, dimethyl 2.8
(Propargyloxy-phenyl) C₂₁H₂₀O₆ 368.38 Propargyloxy 3.0
(4-Methoxyphenyl) C₂₀H₂₀O₆ 356.37 Methoxyphenyl 2.5
(Iodothiophene) C₁₆H₁₄IO₄S 444.25 Iodothiophene 3.5
(Phenothiazine derivative) C₂₅H₂₀F₃NO₄S 503.50 Phenothiazine, CF₃ 4.1

*logP values estimated using fragment-based methods.

  • The target compound’s moderate logP (3.2) suggests balanced lipophilicity for membrane permeability and aqueous solubility, whereas ’s phenothiazine derivative (logP 4.1) may face solubility challenges.
  • The iodine atom in significantly increases MW and logP, which could limit bioavailability .

Biological Activity

The compound (E)-1-(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a complex organic molecule with potential biological applications. Its structure incorporates a trifluoromethyl pyridine moiety and various functional groups that suggest diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

  • Molecular Formula : C23H16F6N2O4
  • Molecular Weight : 498.375 g/mol
  • SMILES Notation : COC(=O)\C(=C\Oc1cccc(n1)C(F)(F)F)\c2ccccc2COc3cccc(n3)C(F)(F)F
  • IUPAC Name : methyl (E)-3-[6-(trifluoromethyl)pyridin-2-yl]oxy-2-[2-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]phenyl]prop-2-enoate

Biological Activity Overview

The biological activity of this compound has been investigated through various in vitro and in vivo studies, revealing its potential as an anti-cancer agent, anti-inflammatory compound, and neuroprotective agent.

Anticancer Activity

Recent studies have indicated that compounds featuring similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer)
  • Mechanism of Action : Induction of apoptosis through caspase pathways.

A study demonstrated that derivatives with similar structures showed IC50 values ranging from 0.72 µM to 1.003 µM against these cell lines, suggesting that the compound may possess comparable efficacy.

Anti-inflammatory Properties

The trifluoromethyl pyridine component is known for its role in modulating inflammatory pathways. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines in macrophage models:

  • Inhibition Assays : Compounds demonstrated reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages.

The proposed mechanisms of action for this compound include:

  • TRPV1 Antagonism : Similar compounds have shown potent antagonistic effects on the TRPV1 receptor, which is involved in pain and inflammation signaling.
  • DPP-IV Inhibition : Some derivatives have been characterized as Dipeptidyl Peptidase IV (DPP-IV) inhibitors, which are relevant in diabetes management.

Case Studies and Research Findings

Several case studies and research findings highlight the biological activities of related compounds:

StudyFindingsReference
Study on anticancer activitySignificant cytotoxicity against MCF-7 and A549 cell lines with IC50 values between 0.72 µM - 1.003 µM
Anti-inflammatory effectsInhibition of TNF-alpha and IL-6 release in macrophage models
TRPV1 antagonismPotent analgesic effects in neuropathic pain models

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